Isometamidium chloride
Overview
Description
Isometamidium chloride is a triazene trypanocidal agent primarily used in veterinary medicine to combat trypanosomiasis, a disease caused by parasitic protozoa. This compound is particularly effective against Trypanosoma congolense, Trypanosoma vivax, and Trypanosoma brucei . It consists of a single ethidium bromide-like subunit linked to a fragment of the diminazene molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isometamidium chloride involves the coupling of diazotised 3’-aminobenzamidine monohydrochloride with homidium chloride. This reaction produces a mixture of isomers, including 3-amino-8-[(3’-amidinophenylazo)-amino]-5-ethyl-6-phenylphenanthridinium chloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale diazotisation and coupling reactions under controlled conditions to ensure the purity and yield of the desired isomer. The process includes purification steps such as crystallization and chromatography to isolate the active compound .
Chemical Reactions Analysis
Types of Reactions: Isometamidium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the phenanthridinium ring structure, affecting its trypanocidal activity.
Substitution: Substitution reactions can occur at the amino or phenyl groups, leading to the formation of derivatives with modified properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles, including amines and thiols, can be used under mild conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced phenanthridinium compounds, and substituted isometamidium analogs .
Scientific Research Applications
Isometamidium chloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying triazene chemistry and phenanthridinium derivatives.
Biology: Investigated for its effects on protozoan parasites and its potential as a tool for studying parasite biology.
Industry: Utilized in the development of diagnostic tools and assays for detecting trypanosome infections.
Mechanism of Action
Isometamidium chloride exerts its trypanocidal effects by intercalating into the DNA of the parasite, thereby inhibiting the activities of RNA and DNA polymerases. This inhibition blocks nucleic acid synthesis, leading to the death of the parasite . The compound targets the kinetoplast DNA of the trypanosomes, disrupting their replication and transcription processes .
Comparison with Similar Compounds
Diminazene diaceturate: Another trypanocidal agent used in veterinary medicine.
Homidium chloride: A phenanthridinium-based trypanocide with a similar mode of action.
Comparison: Isometamidium chloride is unique due to its dual action of prophylaxis and therapy, whereas diminazene diaceturate and homidium chloride are primarily used for therapeutic purposes. Additionally, this compound has a longer duration of action compared to the other two compounds .
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Properties
IUPAC Name |
3-[2-(3-amino-5-ethyl-6-phenylphenanthridin-5-ium-8-yl)iminohydrazinyl]benzenecarboximidamide;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N7.ClH/c1-2-35-26-16-20(29)11-13-24(26)23-14-12-22(17-25(23)27(35)18-7-4-3-5-8-18)33-34-32-21-10-6-9-19(15-21)28(30)31;/h3-17,29H,2H2,1H3,(H4,30,31,32,33);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZJTSGALAVCLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=NNC5=CC=CC(=C5)C(=N)N)N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
20438-03-3 (Parent) | |
Record name | Isometamidium chloride [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034301558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10955855 | |
Record name | 3-Amino-8-[3-(3-carbamimidoylphenyl)triaz-2-en-1-yl]-5-ethyl-6-phenylphenanthridin-5-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10955855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34301-55-8 | |
Record name | Isometamidium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34301-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isometamidium chloride [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034301558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-8-[3-(3-carbamimidoylphenyl)triaz-2-en-1-yl]-5-ethyl-6-phenylphenanthridin-5-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10955855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isometamidium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.191 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOMETAMIDIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NH28I651F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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